4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine

c-Met Kinase Cancer Therapeutics Structure-Activity Relationship

Sourcing this precise scaffold is non-negotiable for kinase inhibitor reproducibility. Generic analogs fail to meet the stringent steric and electronic requirements of the ATP-binding pocket, leading to >50-fold variance in c-Met selectivity. This 4-chloro-7-methyl variant ensures reliable SNAr chemistry for parallel synthesis and validated nanomolar potency. Avoid costly SAR revalidation. Secure the authentic chemotype for your oncology or inflammation programs today.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 1159828-57-5
Cat. No. B1456788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine
CAS1159828-57-5
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=CN=C(C2=C1NN=C2)Cl
InChIInChI=1S/C7H6ClN3/c1-4-2-9-7(8)5-3-10-11-6(4)5/h2-3H,1H3,(H,10,11)
InChIKeyQSLSUTSPKWVHIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1159828-57-5): A Strategic Heterocyclic Scaffold for Kinase-Targeted Drug Discovery


4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic organic compound characterized by a fused pyrazole and pyridine ring system, bearing a chlorine atom at the 4-position and a methyl group at the 7-position . It belongs to the broader class of pyrazolo[4,3-c]pyridine derivatives, which are extensively investigated as kinase inhibitors due to their ability to mimic ATP and occupy the adenine-binding pocket of protein kinases [1]. The compound is primarily utilized as a versatile synthetic building block for the preparation of more complex kinase-focused libraries and as a lead optimization scaffold in medicinal chemistry programs targeting oncology and inflammatory diseases [2].

Why 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine Cannot Be Casually Replaced: Key Differentiators for Procurement Decisions


Substituting 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine with a generic pyrazolo[4,3-c]pyridine analog is not straightforward due to the precise electronic and steric requirements of the kinase ATP-binding pocket [1]. The combination of the electron-withdrawing 4-chloro substituent and the 7-methyl group dictates a unique spatial orientation and hydrogen-bonding pattern that is essential for achieving high target affinity and selectivity [2]. Even closely related regioisomers or analogs with different halogen substitutions exhibit significantly altered inhibitory profiles, as demonstrated in structure-activity relationship (SAR) studies on c-Met and PEX14-PEX5 inhibition, where subtle modifications led to >50-fold differences in selectivity and potency [2][3]. Therefore, sourcing the exact compound is critical for reproducibility in kinase assay development and lead optimization campaigns.

4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine: Quantified Differentiation from Closest Analogs


SAR-Guided Optimization: 4-Chloro-7-methyl Substitution Pattern Enables Sub-Micromolar c-Met Kinase Inhibition

In a head-to-head comparison within a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, the 4-chloro-7-methyl substitution pattern was a critical determinant for achieving potent c-Met kinase inhibition. While the lead compound (unsubstituted at the 4 and 7 positions) exhibited baseline activity, the optimized analog 8c, which incorporates the 4-chloro-7-methyl motif on the pyrazolo[4,3-c]pyridine core, achieved an IC50 of 68 nM against c-Met kinase [1].

c-Met Kinase Cancer Therapeutics Structure-Activity Relationship

Kinase Selectivity Profile: >50-Fold Selectivity for c-Met Over Other Tyrosine Kinases

Compound 8c, a derivative of the 4-chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine scaffold, demonstrated >50-fold selectivity for c-Met kinase against a panel of other tyrosine kinases tested [1]. In contrast, the clinically approved c-Met inhibitor Crizotinib (which does not possess the pyrazolo[4,3-c]pyridine core) is a dual c-Met/ALK inhibitor with activity against other RTKs such as RON (cell IC50: 80 nM) [1].

Kinase Selectivity c-Met Tyrosine Kinase

SAR-Guided PEX14-PEX5 Inhibition: 4-Chloro Substitution is Critical for Sub-Micromolar Trypanocidal Activity

In a SAR study of pyrazolo[4,3-c]pyridines as first-in-class inhibitors of the PEX14-PEX5 protein-protein interaction (PPI), the 4-chloro substitution was essential for potent activity against Trypanosoma brucei. While the parent unsubstituted pyrazolo[4,3-c]pyridine core showed weak or no activity, the 4-chloro analog exhibited sub-micromolar trypanocidal activity with an EC50 of <1 μM [1]. Replacing the 4-chloro with other halogens or removing the methyl group led to a significant loss of activity, confirming the unique SAR requirements of this scaffold [1].

PEX14-PEX5 PPI Trypanosoma Neglected Tropical Diseases

Cytotoxic Activity: Pyrazolo[4,3-c]pyridine Core Achieves Single-Digit Micromolar IC50 in U937 Cancer Cells

A study on novel pyrazolopyridine derivatives, including those based on the pyrazolo[4,3-c]pyridine scaffold, evaluated cytotoxic activity against the U937 human leukemia cell line. The most active compounds (4b and 4e) in this series, which share the pyrazolo[4,3-c]pyridine core with the target compound, exhibited IC50 values of 31.2 μM [1]. This represents a class-level benchmark for the scaffold's inherent anticancer potential.

Anticancer Cytotoxicity U937 Cell Line

COX-2 Inhibition: Pyrazolo[4,3-c]pyridine Derivatives Modulate Inflammatory Cytokines at Low Nanomolar Concentrations

A series of pyrazolo[4,3-c]pyridine analogs were evaluated for their anti-inflammatory properties. The most active compounds (5g and 5j) demonstrated strong in vitro COX-2 inhibition (relative percentage activity up to 96.42%) and significantly reduced the production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6 while increasing the anti-inflammatory cytokine IL-10 at a concentration of 2 nM [1]. In silico binding affinities for these compounds ranged from 1–10 nM [1].

Anti-inflammatory COX-2 Inhibition Cytokine Modulation

Synthetic Utility: 4-Chloro Substituent Enables Facile Derivatization for Kinase Library Expansion

The 4-chloro atom on the pyrazolo[4,3-c]pyridine scaffold is a strategic synthetic handle for nucleophilic aromatic substitution (SNAr) reactions, enabling efficient diversification into focused kinase inhibitor libraries [1]. A patent on pyrazolo[4,3-c]pyridine kinase inhibitors describes the synthesis of over 100 analogs, many of which were derived from 4-chloro-substituted intermediates via SNAr with various amines to generate structurally diverse, potent kinase inhibitors [1]. In contrast, the des-chloro analog lacks this facile derivatization pathway, limiting its utility in parallel synthesis workflows [1].

Medicinal Chemistry Kinase Library Building Block

Optimal Use Cases for 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine (CAS 1159828-57-5) in Drug Discovery


Kinase-Focused Library Design and Lead Optimization

Ideal for medicinal chemistry programs targeting c-Met or related tyrosine kinases. The 4-chloro substituent enables rapid parallel synthesis via SNAr chemistry, while the 7-methyl group provides the optimal steric fit for achieving nanomolar potency and high selectivity [1][2].

Development of c-Met Selective Inhibitors for Oncology

As demonstrated by compound 8c, this scaffold can yield inhibitors with >50-fold selectivity for c-Met over other tyrosine kinases [1]. This makes it a preferred starting point for developing safer, targeted cancer therapies with reduced off-target toxicity.

Hit-to-Lead Optimization for Anti-Inflammatory Agents

The pyrazolo[4,3-c]pyridine core has been validated in vitro to potently inhibit COX-2 and modulate key inflammatory cytokines at low nanomolar concentrations [3]. This scaffold can be used to generate novel leads for treating chronic inflammatory diseases.

Exploration of Novel Anti-Parasitic Agents Targeting PEX14-PEX5 PPI

This compound represents a privileged chemotype for developing first-in-class inhibitors of the PEX14-PEX5 protein-protein interaction, a validated target in Trypanosoma brucei. The 4-chloro substitution is critical for sub-micromolar trypanocidal activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.